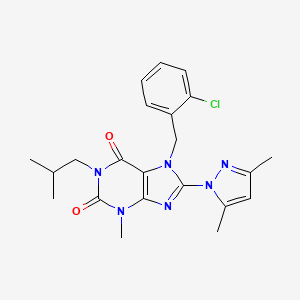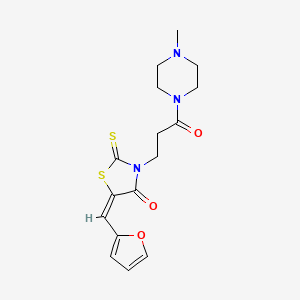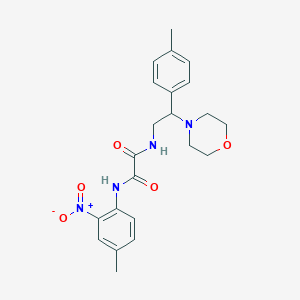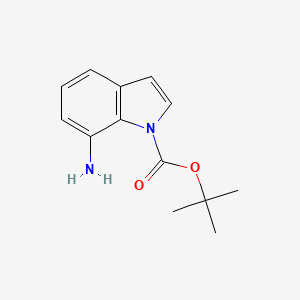
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide, commonly referred to as 'FMPCA', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPCA is a member of the acetamide family and is a small molecule that has a molecular weight of 309.4 g/mol.
作用機序
FMPCA acts as a selective antagonist of the mGluR5 receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity. FMPCA binds to the allosteric site of the receptor and inhibits its activity. This results in a decrease in the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity.
Biochemical and Physiological Effects:
FMPCA's biochemical and physiological effects are primarily due to its ability to modulate the activity of the mGluR5 receptor. FMPCA has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to have anxiolytic effects and antinociceptive effects in animal models.
実験室実験の利点と制限
FMPCA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for the mGluR5 receptor. FMPCA's selectivity for the mGluR5 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
However, there are also limitations to the use of FMPCA in lab experiments. FMPCA's potency and efficacy can vary depending on the experimental conditions. Its solubility in water is also limited, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of FMPCA. One direction is the development of novel derivatives of FMPCA that have improved potency and efficacy. Another direction is the study of FMPCA's potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Further studies are also needed to understand the mechanism of action of FMPCA and its effects on synaptic plasticity.
合成法
The synthesis of FMPCA involves a multi-step process that starts with the preparation of 4-fluorophenylcyclopropane. This is followed by the reaction with methylamine and subsequent reaction with 4-methoxybenzoyl chloride to yield the final product, FMPCA. The yield of FMPCA is reported to be around 60-70%.
科学的研究の応用
FMPCA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, FMPCA has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. FMPCA has been shown to have neuroprotective effects in animal models of these diseases and has potential therapeutic applications.
In pharmacology, FMPCA has been shown to have anxiolytic effects in animal models. It has been suggested that FMPCA's anxiolytic effects are due to its ability to modulate the activity of the mGluR5 receptor. FMPCA has also been shown to have antinociceptive effects in animal models of pain.
In medicinal chemistry, FMPCA has been used as a lead compound for the development of novel mGluR5 antagonists. Various derivatives of FMPCA have been synthesized and tested for their activity against the mGluR5 receptor. These derivatives have shown promising results and have potential therapeutic applications.
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-17-8-2-14(3-9-17)12-18(22)21-13-19(10-11-19)15-4-6-16(20)7-5-15/h2-9H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTLIYNECQUARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



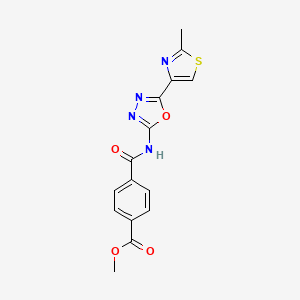
![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2826821.png)
![2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2826822.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2826823.png)
